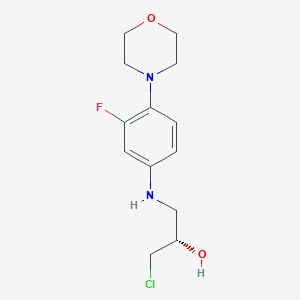

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

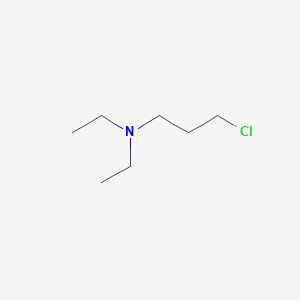

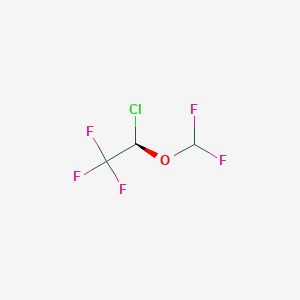

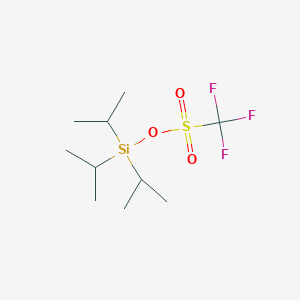

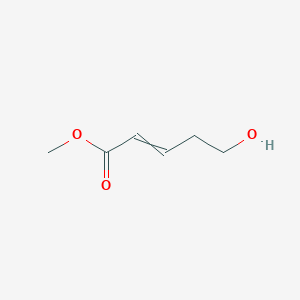

The synthesis of related compounds typically involves multiple steps, including aminomethylation, reduction, and reactions with Grignard reagents. For instance, compounds with similar structures were synthesized through aminomethylation of ethanones followed by reduction with lithium aluminum hydride and further reaction with Grignard reagents, demonstrating pronounced biological activities (Papoyan et al., 2011). These methodologies could potentially be adapted for the synthesis of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".

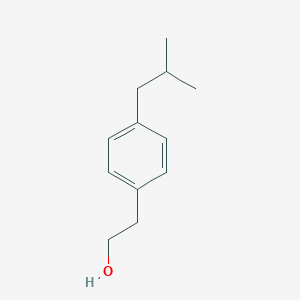

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including crystallography. For example, the crystal structure of a compound with a similar molecular framework was determined, highlighting the morpholine ring's chair conformation and the spatial arrangement of substituents (Hu et al., 2006). Such analyses are crucial for understanding the three-dimensional structure and potential reactive sites of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".

Chemical Reactions and Properties

The chemical reactivity of compounds within this class often involves interactions with Grignard reagents, leading to various derivatives with potential anticonvulsive activities and other biological effects (Papoyan et al., 2011). Understanding these reactions is essential for exploring the chemical versatility and applications of "(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol".

科学的研究の応用

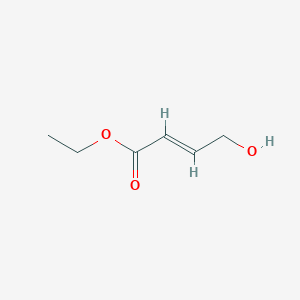

Synthetic Pathways and Chemical Intermediates

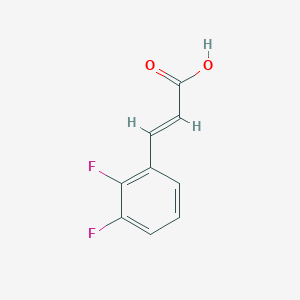

A practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of intermediates in pharmaceutical manufacturing processes. These intermediates, similar to (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, are crucial for the synthesis of non-steroidal anti-inflammatory and analgesic materials. The development of efficient synthesis methods for such intermediates can significantly impact large-scale production, underscoring the need for cost-effective and environmentally benign synthetic routes (Qiu et al., 2009).

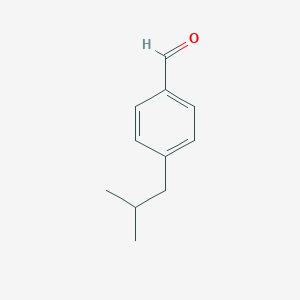

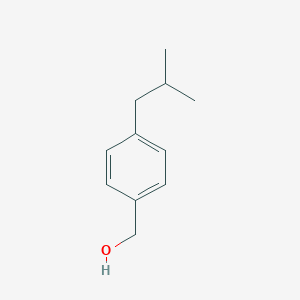

Role in Anticancer Research

The biological activity of chloroquine-containing compounds, including those with structural similarities to (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, has been extensively studied for potential repurposing in cancer therapy. These compounds have shown promise in various preclinical cancer models, indicating potential pathways through which similar compounds could be explored for anticancer applications. This includes the investigation of enantiomers and structural analogs to optimize the therapeutic profile of these molecules (Njaria et al., 2015).

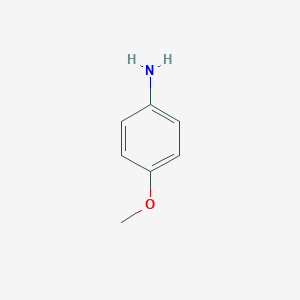

Pharmacological Effects and Therapeutic Roles

The pharmacological review of Chlorogenic Acid (CGA) outlines the diverse therapeutic roles of phenolic compounds, which can be related to the broader class of compounds including (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. CGA demonstrates a wide range of biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities, highlighting the potential multifunctionality of similar compounds in treating various disorders, including metabolic related disorders and cardiovascular diseases (Naveed et al., 2018).

Antimicrobial Potential

The antimicrobial potential of chitosan, a biopolymer with reactive groups similar to those found in (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, underscores the potential application of such compounds in developing new antimicrobial agents. The unique chemical structure of chitosan allows it to exhibit significant antimicrobial activity against a wide range of organisms. This suggests that structurally complex compounds like (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol could also be explored for their antimicrobial properties, potentially leading to the development of novel antibiotics or preservatives (Raafat & Sahl, 2009).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures.

将来の方向性

The future directions for this compound are not specified in the search results. However, given its relation to pharmaceutical impurity standards1, it may have potential applications in pharmaceutical research and development.

Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.

特性

IUPAC Name |

(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGHQKBSPVNNDS-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CCl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

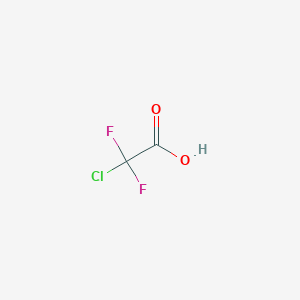

Molecular Formula |

C13H18ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。